WP1066 - 857064-38-1

WP1066

Catalog Number: EVT-285586
CAS Number: 857064-38-1
Molecular Formula: C17H14BrN3O
Molecular Weight: 356.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

WP1066 is a synthetic small molecule derivative of the tyrphostin AG490, originally designed as a more potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. [, ] It is classified as a kinase inhibitor due to its ability to block the activity of specific kinases, primarily JAK2, which are enzymes involved in crucial cellular signaling pathways. [, ] In scientific research, WP1066 has gained significant attention as a tool for investigating the role of the JAK/STAT pathway in various cellular processes, including cell proliferation, survival, apoptosis, inflammation, and angiogenesis. [, , , , , , , , , , , , , ]

Future Directions
  • Combination Therapies: Investigating the synergistic effects of WP1066 with other therapeutic agents, such as chemotherapeutic drugs, radiation therapy, and immunotherapies, to enhance its efficacy in various disease models. [, , ]
  • Drug Delivery Systems: Developing novel drug delivery systems to improve the bioavailability and targeted delivery of WP1066 to specific tissues, particularly the brain, to enhance its therapeutic potential. []
  • Mechanism of Action: Further elucidating the precise molecular mechanisms underlying the pleiotropic effects of WP1066, including its interactions with various signaling pathways and cellular targets. [, , , , ]
  • Clinical Trials: Advancing WP1066 through preclinical development and into clinical trials to evaluate its safety and efficacy in humans for various disease conditions. [, , ]

AG490

Relevance: AG490 is structurally related to WP1066 and serves as the basis for its development. WP1066 was designed as a novel analog of AG490, aiming to improve upon its pharmacological properties and therapeutic efficacy. While both compounds inhibit JAK2/STAT3 signaling, WP1066 demonstrates greater potency and a broader spectrum of antitumor activity compared to AG490 [, , ].

Caffeic Acid Benzyl Ester (CABE)

Relevance: Similar to AG490, CABE served as a structural inspiration for the development of WP1066 []. WP1066, synthesized as a novel analog of CABE, exhibits enhanced potency and broader anti-tumor activity compared to its natural counterpart.

WP1732

Relevance: WP1732 is a close analog of WP1066, specifically designed for intravenous administration, while WP1066 is administered orally []. Both compounds share similar inhibitory effects on p-STAT3 and demonstrate comparable antitumor activity in preclinical pancreatic ductal adenocarcinoma (PDAC) models.

Source and Classification

WP1066 is classified as a JAK2/STAT3 inhibitor. Its structure is characterized by modifications that enhance its potency against cancer cells. The compound was synthesized by Waldemar Priebe at the University of Texas M. D. Anderson Cancer Center and has been studied extensively for its pharmacological properties and mechanisms of action in various cancer models .

Synthesis Analysis

WP1066 is synthesized through a series of chemical reactions that modify the AG490 structure to improve its inhibitory effects on JAK2. The synthesis involves:

  1. Starting Material: The synthesis begins with AG490, which serves as the parent compound.
  2. Chemical Modifications: Specific functional groups are altered to enhance solubility and bioactivity. For example, the introduction of a bromopyridine moiety increases the compound's interaction with target proteins.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels suitable for biological testing.

The final product, WP1066, is typically stored as a lyophilized powder, which can be reconstituted in dimethyl sulfoxide before use in experiments .

Molecular Structure Analysis

The molecular formula of WP1066 is C16H15BrN2OC_{16}H_{15}BrN_{2}O, with a molecular weight of approximately 356.22 g/mol. Its structure features:

  • A bromopyridine ring, which contributes to its binding affinity for JAK2.
  • An acrylamide linker, facilitating interactions with target proteins.
  • A cyano group, enhancing its stability and solubility.

The structural modifications from AG490 provide WP1066 with superior selectivity and potency against JAK2 compared to its predecessor .

Chemical Reactions Analysis

WP1066 primarily engages in biochemical interactions that inhibit JAK2 activity and downstream signaling pathways:

  1. Inhibition of JAK2: WP1066 disrupts the phosphorylation of JAK2, leading to decreased activation of STAT3 and other downstream targets involved in cell survival and proliferation.
  2. Caspase Activation: The compound induces apoptosis via caspase-dependent pathways, particularly in acute myeloid leukemia cells .
  3. Cell Viability Assays: Various studies have employed assays such as Cell Counting Kit-8 (CCK-8) to demonstrate dose-dependent reductions in cell viability upon treatment with WP1066 .
Mechanism of Action

The mechanism by which WP1066 exerts its effects involves several key pathways:

  1. JAK2/STAT3 Pathway Inhibition: WP1066 inhibits the phosphorylation of JAK2, which subsequently prevents the activation of STAT3. This inhibition blocks STAT3’s transcriptional activity, leading to reduced expression of pro-survival genes such as c-Myc and Bcl-2 .
  2. Induction of Apoptosis: By activating caspases, WP1066 promotes apoptotic cell death in cancer cells, particularly those resistant to conventional therapies .
  3. Context-Dependent Effects: Interestingly, WP1066 exhibits differential effects on various cell types; it can induce cell death in certain cancer cells while protecting macrophages from death induced by inflammatory stimuli .
Physical and Chemical Properties Analysis

WP1066 possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations exceeding 17.8 mg/mL.
  • Stability: The compound remains stable when stored at -20°C as a lyophilized powder.
  • Bioavailability: Preliminary studies suggest favorable pharmacokinetics in animal models, indicating potential for clinical application .
Applications

WP1066 shows promise in various scientific applications:

  1. Cancer Treatment: It has been investigated for its efficacy against multiple cancer types, including glioma, acute myeloid leukemia, renal cell carcinoma, and nasal-type natural killer/T-cell lymphoma .
  2. Immunotherapy Research: Due to its effects on macrophage survival and inflammatory responses, WP1066 may have applications in enhancing immune responses against tumors.
  3. Preclinical Studies: Ongoing research aims to elucidate further the mechanisms through which WP1066 operates, potentially leading to clinical trials assessing its effectiveness in human subjects .

Properties

CAS Number

857064-38-1

Product Name

WP1066

IUPAC Name

(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide

Molecular Formula

C17H14BrN3O

Molecular Weight

356.2 g/mol

InChI

InChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1

InChI Key

VFUAJMPDXIRPKO-LQELWAHVSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

WP1066; WP 1066; WP-1066

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C2=NC(=CC=C2)Br)/C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.